molecular formula C19H28N6O2 B6575320 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one CAS No. 1040678-05-4

2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one

Cat. No.: B6575320
CAS No.: 1040678-05-4
M. Wt: 372.5 g/mol
InChI Key: NDZAAAROKLYLMA-UHFFFAOYSA-N
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Description

2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, often exhibiting activity in the central nervous system. The presence of a tetrazole ring, methoxyphenyl group, and a piperazine moiety suggests potential bioactivity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one can be achieved through a multi-step process:

  • Formation of the Tetrazole Ring

    • Starting with 4-methoxyphenylhydrazine, react it with an appropriate nitrile to form the tetrazole ring.

    • Common reagents: Sodium azide and a suitable catalyst.

  • Piperazine Derivative Formation

    • React the tetrazole derivative with a piperazine compound.

    • Conditions: Use of a solvent like dichloromethane (DCM) and a base such as triethylamine.

  • Final Product Formation

    • Couple the piperazine-tetrazole derivative with 2-ethylbutanone under appropriate reaction conditions.

    • Reagents: Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Scaling up the production to an industrial level would involve optimizing the reaction conditions for higher yields and purity:

  • Use of continuous flow reactors to maintain consistent reaction conditions.

  • Employment of automated purification systems to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form corresponding phenolic derivatives.

  • Reduction: : Reduction of the ketone group can lead to secondary alcohol.

  • Substitution: : The methoxy group may participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2 in acidic or basic conditions.

  • Reduction: : NaBH4, LiAlH4 in aprotic solvents.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

  • Oxidation leads to phenolic derivatives.

  • Reduction results in secondary alcohol.

  • Substitution may yield varied substituted piperazine derivatives.

Scientific Research Applications

Chemistry

  • Studied for its potential as a ligand in coordination chemistry.

  • Exploring its reactivity and binding properties with metals.

Biology

  • Investigated for its neuroprotective properties.

  • Potentially modulates neurotransmitter systems in the brain.

Medicine

  • Examined for anxiolytic and antidepressant activities.

  • Potential therapeutic applications in central nervous system disorders.

Industry

  • May be used in the synthesis of other bioactive compounds.

Mechanism of Action

2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one likely exerts its effects by interacting with specific molecular targets within the central nervous system. The piperazine moiety may interact with various receptors, while the tetrazole ring could play a role in the compound's bioactivity.

Molecular Targets and Pathways

  • Neurotransmitter Receptors: : Likely to interact with serotonin or dopamine receptors.

  • Signal Transduction Pathways: : Modulation of G-protein-coupled receptor signaling pathways.

Comparison with Similar Compounds

Compared to other piperazine derivatives, 2-ethyl-1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one stands out due to its unique combination of a tetrazole ring and a methoxyphenyl group.

Similar Compounds

  • 1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one

  • 2-ethyl-1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)butan-1-one

These compounds share structural similarities but differ in their substituents, influencing their pharmacological profiles and applications.

This concludes the comprehensive overview of the compound. Was there something more specific you were curious about?

Properties

IUPAC Name

2-ethyl-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-4-15(5-2)19(26)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-6-8-17(27-3)9-7-16/h6-9,15H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZAAAROKLYLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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